Deacetyl Iodixanol

描述

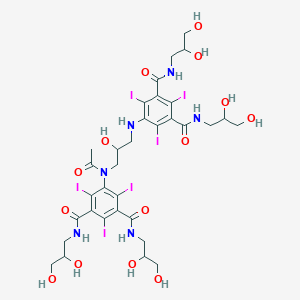

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its multiple iodinated aromatic rings and dihydroxypropyl groups, which contribute to its unique chemical properties and reactivity.

准备方法

One common method involves the suspension of N-(2,3-dihydroxypropyl)-N’-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid in methanol, followed by the addition of methanolic sodium methoxide solution . This reaction proceeds under controlled conditions to ensure the formation of the desired product.

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where halogens or other groups can be introduced using reagents like halogens or nitrating agents.

科学研究应用

Diagnostic Imaging

Deacetyl Iodixanol is primarily employed as a contrast agent in various imaging techniques:

- Coronary Angiography : It is widely used during coronary angiography, especially in patients with compromised renal function. Studies indicate that this compound has a lower risk of inducing nephrotoxicity compared to other contrast agents, making it a safer choice for this population .

- Computed Tomography (CT) : The compound is utilized in CT scans to enhance the visibility of vascular structures and organs. Its isotonic nature helps reduce adverse reactions and improve patient safety during imaging procedures .

Endodontic Applications

Recent research has investigated the use of this compound as a radiopaque agent in endodontics:

- A study demonstrated that incorporating this compound into fibrin hydrogels can enhance the visibility of root canal treatments under radiographic examination. This application aids in better diagnosis and treatment planning for dental procedures .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Research utilizing high-performance liquid chromatography (HPLC) has shown that this compound is excreted unchanged through urine, with negligible protein binding observed in human plasma. This characteristic is crucial for understanding its behavior within biological systems and optimizing dosing regimens .

Case Study 1: Allergic Reactions

A multi-center retrospective study analyzed allergic reactions associated with iodixanol injections among hospitalized patients in China. The study revealed that while iodixanol is generally safe, there were documented cases of allergic reactions, emphasizing the need for careful monitoring during its administration .

| Study Parameter | Findings |

|---|---|

| Total Patients Analyzed | 126,680 |

| Documented Allergies | 32 |

| Overall Adverse Reaction Rate | 1.52% |

This case study illustrates the importance of ongoing surveillance and research into the safety profile of this compound in clinical settings.

Case Study 2: Efficacy in Imaging

In a clinical trial involving patients undergoing CT scans, this compound was compared with other contrast agents. Results indicated that patients receiving this compound exhibited fewer adverse effects while achieving comparable imaging quality .

| Contrast Agent | Adverse Reaction Rate | Imaging Quality |

|---|---|---|

| This compound | Low | High |

| Traditional Agents | Higher | Moderate |

This evidence supports the continued use of this compound as a preferred option for contrast-enhanced imaging.

作用机制

The mechanism of action of this compound involves its interaction with biological molecules through its iodinated aromatic rings and dihydroxypropyl groups. These interactions can lead to changes in the molecular structure and function of target molecules, affecting various biochemical pathways. The compound’s ability to act as a contrast agent in imaging techniques is due to its high iodine content, which enhances the visibility of structures in imaging studies.

相似化合物的比较

Compared to other iodinated compounds, 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide stands out due to its multiple iodinated aromatic rings and dihydroxypropyl groups. Similar compounds include:

Iodinated contrast agents: Used in medical imaging, such as iohexol and iopamidol.

Aromatic amines: Compounds like aniline and its derivatives, which are used in various chemical syntheses.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

生物活性

Deacetyl Iodixanol is a derivative of iodixanol, a nonionic contrast agent widely used in medical imaging. This article explores the biological activity of this compound, focusing on its pharmacological properties, safety profile, and clinical applications, supported by relevant data tables and research findings.

This compound features a complex chemical structure that includes multiple iodine atoms, enhancing its radiopacity. This property is crucial for imaging techniques such as angiography and computed tomography (CT) scans. The compound's chemical formula and key features are summarized in the table below:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C17H22I3N3O5 | Low osmolality, reduced nephrotoxicity |

| Iopamidol | C21H28I3N3O7 | Low osmolality; used in various imaging studies |

| Iohexol | C19H24I3N3O7 | Nonionic; widely used for X-ray imaging |

| Ioversol | C21H27I3N2O7 | Similar safety profile; used in CT scans |

The biological activity of this compound primarily involves its role as a contrast agent. The iodine content in the compound allows for the attenuation of X-rays, enhancing the visibility of vascular structures during imaging procedures. Its low osmolality contributes to a lower risk of adverse reactions compared to other contrast agents, particularly in patients with renal impairment .

Pharmacokinetics and Safety Profile

This compound is characterized by its hydrophilic nature, which facilitates rapid clearance from the body and minimizes nephrotoxicity. Studies indicate that it is well-tolerated in patients with compromised renal function due to its unique pharmacokinetic properties. For instance, it has been shown to be dialyzable, with approximately 36%-49% removed from plasma during hemodialysis .

Adverse Reactions

While this compound is generally considered safe, some adverse reactions have been documented. A study involving over 20,000 patients reported an overall adverse reaction rate of 1.52%, with immediate reactions occurring in 14.55% of cases . The most common adverse effects include hypersensitivity reactions, which can range from mild skin rashes to severe anaphylactic responses. A notable case study reported a patient experiencing anaphylactic shock shortly after iodixanol injection, highlighting the need for monitoring during administration .

Clinical Applications

This compound is primarily used in various imaging modalities:

- Coronary Angiography : Enhances visualization of coronary arteries.

- CT Scans : Provides clear images of internal organs.

- Digital Subtraction Angiography (DSA) : Facilitates detailed vascular imaging.

The compound's efficacy has been demonstrated in clinical trials where it achieved excellent or good visualization ratings in 100% of patients receiving it for diagnostic purposes .

Case Study: Anaphylactic Reaction

A 65-year-old female patient underwent DSA with iodixanol after presenting with multiple intracranial aneurysms. During her second procedure, she experienced dizziness and hypotension shortly after injection. Immediate treatment included dexamethasone and fluid resuscitation, leading to stabilization without further complications .

Research Findings

A comprehensive analysis of 3,719,217 hospitalized patients indicated that only 32 had documented allergies to iodixanol despite concurrent treatment with anti-allergic medications. This suggests that while allergic reactions can occur, they are relatively rare compared to the volume of iodixanol administered .

属性

IUPAC Name |

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZWVKPVJDLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42I6N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-74-8 | |

| Record name | 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。